![molecular formula C5H6Cl3NO3S B12553546 3-[(S)-Trichloroethenesulfinyl]-L-alanine CAS No. 189082-81-3](/img/structure/B12553546.png)
3-[(S)-Trichloroethenesulfinyl]-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(S)-Trichloroethenesulfinyl]-L-alanine is a synthetic compound characterized by the presence of a trichloroethenesulfinyl group attached to the amino acid L-alanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(S)-Trichloroethenesulfinyl]-L-alanine typically involves the reaction of L-alanine with trichloroethenesulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Protection of the amino group: The amino group of L-alanine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Reaction with trichloroethenesulfinyl chloride: The protected L-alanine is then reacted with trichloroethenesulfinyl chloride in the presence of a base such as triethylamine to form the desired product.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(S)-Trichloroethenesulfinyl]-L-alanine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Reduction: The trichloroethenesulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the trichloroethenesulfinyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-[(S)-Trichloroethenesulfonyl]-L-alanine.
Reduction: Formation of 3-[(S)-Trichloroethenesulfanyl]-L-alanine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(S)-Trichloroethenesulfinyl]-L-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(S)-Trichloroethenesulfinyl]-L-alanine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can modify proteins through covalent attachment to amino acid residues, altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(S)-Trichloroethenesulfonyl]-L-alanine: An oxidized derivative with a sulfonyl group.
3-[(S)-Trichloroethenesulfanyl]-L-alanine: A reduced derivative with a sulfanyl group.
3-[(S)-Trichloroethenesulfinyl]-D-alanine: An enantiomer with the D-configuration.
Uniqueness
3-[(S)-Trichloroethenesulfinyl]-L-alanine is unique due to its specific stereochemistry and the presence of the trichloroethenesulfinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
189082-81-3 |
|---|---|
Molekularformel |
C5H6Cl3NO3S |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[(S)-1,2,2-trichloroethenylsulfinyl]propanoic acid |
InChI |
InChI=1S/C5H6Cl3NO3S/c6-3(7)4(8)13(12)1-2(9)5(10)11/h2H,1,9H2,(H,10,11)/t2-,13-/m0/s1 |
InChI-Schlüssel |
ZZLCFAMVXRUXEV-RXKGENHKSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)[S@](=O)C(=C(Cl)Cl)Cl |
Kanonische SMILES |
C(C(C(=O)O)N)S(=O)C(=C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
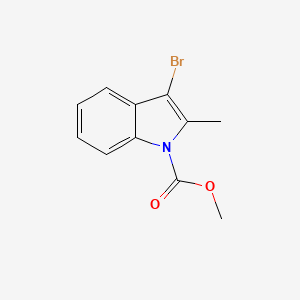
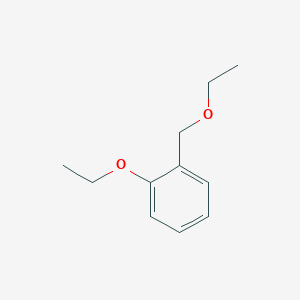

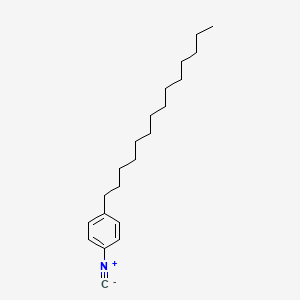
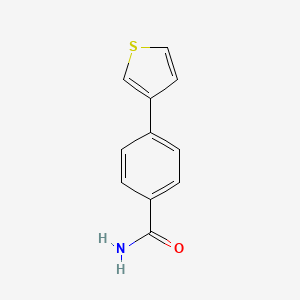

![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)

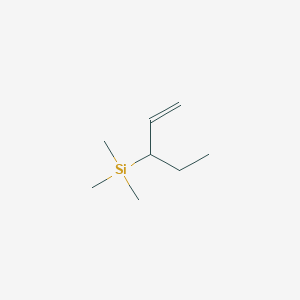
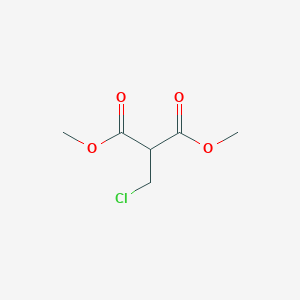
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
